3-(1-Aminopropan-2-YL)-2-methyloxolan-3-OL
Description
Overview of Oxolane Derivatives in Chemical Research
Oxolane, also known as tetrahydrofuran (B95107) (THF), is a simple five-membered cyclic ether. wikipedia.org Its derivatives, substituted tetrahydrofurans, are widespread in nature, forming the core of numerous natural products with diverse biological activities, including antitumor, antimicrobial, and antiprotozoal properties. nih.govnih.gov The tetrahydrofuran ring is a common structural motif in lignans, acetogenins, and polyketide natural products. wikipedia.org
In medicinal chemistry, the incorporation of saturated oxygen heterocycles like oxolane can enhance a compound's hydrophilicity and metabolic stability. researchgate.net The development of stereoselective methods for the synthesis of substituted tetrahydrofurans is a significant area of research, with techniques such as intramolecular SN2 reactions, [3+2] cycloadditions, and palladium-catalyzed reactions being employed to control the spatial arrangement of substituents on the ring. nih.govnih.gov
Table 1: Examples of Biologically Active Natural Products Containing an Oxolane Ring
| Natural Product | Class | Biological Activity |
| Muscarine | Alkaloid | Cholinergic agonist |
| Annonaceous acetogenins | Polyketides | Antitumor, pesticidal |
| Lignans (e.g., podophyllotoxin) | Phenylpropanoids | Antitumor |
Significance of Aminopropanol (B1366323) Moieties in Organic Synthesis
The aminopropanol moiety is a key structural feature in a wide array of biologically active molecules and serves as a versatile building block in organic synthesis. rsc.orgontosight.ai Chiral amino alcohols, a class to which aminopropanols belong, are particularly valuable as synthons in the preparation of pharmaceuticals. frontiersin.orgacs.org Their bifunctional nature, containing both an amino and a hydroxyl group, allows for a variety of chemical transformations.
The synthesis of enantiomerically pure vicinal amino alcohols is a major focus in synthetic chemistry, with methods including asymmetric hydrogenation, aminohydroxylation, and the ring-opening of epoxides and aziridines. rsc.org These chiral building blocks are integral to the synthesis of compounds with specific biological targets. nih.gov
Structural Context and Research Relevance of 3-(1-Aminopropan-2-YL)-2-methyloxolan-3-OL
The specific structure of this compound presents several points of interest for chemical research. The molecule contains a tertiary alcohol, a functional group that can enhance metabolic stability by preventing oxidation at the carbinol carbon. acs.orgdigitellinc.com The presence of both an amino group and a hydroxyl group makes it a type of amino alcohol, a class of compounds with diverse applications. chemicalland21.com
The stereochemistry of the molecule is also a critical aspect. The oxolane ring and the aminopropanol side chain both contain chiral centers, leading to the possibility of multiple stereoisomers. The synthesis of a specific stereoisomer would require sophisticated stereoselective synthetic methods. nih.govacs.org The absolute configuration of these chiral centers would be expected to have a significant impact on the molecule's biological activity.
Historical Development of Related Chemical Scaffolds
The study of oxolane and aminopropanol derivatives has a rich history. The synthesis of the parent oxolane, tetrahydrofuran, has been well-established for many years. nih.gov Early work on substituted tetrahydrofurans focused on their isolation from natural sources and the elucidation of their structures. wikipedia.org More recently, the focus has shifted to the development of highly selective synthetic methods to access complex, multi-substituted oxolane derivatives. nih.govnih.gov
Similarly, the synthesis of aminopropanol derivatives has been a long-standing area of interest in organic chemistry. nih.gov The development of methods for the enantioselective synthesis of chiral amino alcohols has been a particularly active area of research over the past few decades, driven by the demand for enantiomerically pure building blocks for the pharmaceutical industry. rsc.orgwestlake.edu.cn
Current Gaps and Driving Forces for Advanced Research on the Chemical Compound
While the individual components of this compound are well-understood, the specific combination of these moieties in this particular arrangement is not well-documented. This represents a significant gap in the chemical literature. The driving forces for future research on this and related compounds would likely stem from several areas:
Drug Discovery: The combination of a metabolically stable tertiary alcohol and a pharmacophoric aminopropanol moiety attached to an oxolane scaffold makes this compound an interesting candidate for biological screening. acs.orgnumberanalytics.com
Asymmetric Synthesis: The presence of multiple chiral centers presents a challenge and an opportunity for the development of novel stereoselective synthetic methodologies.
Materials Science: Amino alcohols and their derivatives can have applications in the development of polymers and functional materials. chemicalland21.com
Further investigation into the synthesis, stereochemical control, and biological activity of this compound and its analogues could yield valuable insights and potentially lead to the discovery of new chemical entities with useful properties.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H17NO2 |
|---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
3-(1-aminopropan-2-yl)-2-methyloxolan-3-ol |
InChI |
InChI=1S/C8H17NO2/c1-6(5-9)8(10)3-4-11-7(8)2/h6-7,10H,3-5,9H2,1-2H3 |
InChI Key |
RJNVFTVQYVUIHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCO1)(C(C)CN)O |
Origin of Product |
United States |
Synthetic Methodologies for 3 1 Aminopropan 2 Yl 2 Methyloxolan 3 Ol
Precursor Synthesis and Functionalization Strategies
The initial phase in the synthesis of 3-(1-Aminopropan-2-YL)-2-methyloxolan-3-OL focuses on the construction of the core oxolane structure and the subsequent introduction of the aminopropanol (B1366323) side chain. This typically involves the preparation of a suitable oxolane precursor followed by a key carbon-carbon bond-forming reaction.
Synthesis of Substituted Oxolane Precursors
A critical precursor for the synthesis of the target molecule is 2-methyloxolan-3-one. Several synthetic routes to this key intermediate have been reported. One efficient method involves the oxidative hydroxylation of 2-acetylbutyrolactone. Another common approach is the condensation of ethyl lactate (B86563) with methyl methacrylate (B99206) in the presence of a strong base. guidechem.com
A detailed experimental procedure for the synthesis of 2-methyloxolan-3-one via the condensation route is outlined below:
| Step | Reagent 1 | Reagent 2 | Base/Solvent | Conditions | Product | Yield (%) |
| 1 | Ethyl lactate | Methyl methacrylate | Sodium hydride / 1,2-dioxolane | Room temperature, 2 hours | 2-Methyl-4-methoxycarbonyltetrahydrofuran-3-one | 75.6 |
| 2 | 2-Methyl-4-methoxycarbonyltetrahydrofuran-3-one | 5% Hydrochloric acid / Acetic acid | - | Reflux | 2-Methyloxolan-3-one | 83 |
Introduction of Aminopropanol Side Chains
The introduction of the 1-aminopropan-2-yl side chain at the C3 position of the 2-methyloxolan-3-one precursor is typically achieved through a nucleophilic addition to the ketone carbonyl group. A Grignard reaction is a common and effective method for this transformation. To prevent the acidic proton of the amino group from quenching the Grignard reagent, the amine must first be protected. A suitable protecting group, such as a tert-butoxycarbonyl (Boc) group, can be employed.
The synthesis of the required Grignard reagent, (1-(N-Boc-amino)propan-2-yl)magnesium bromide, would proceed from the corresponding protected 2-bromopropane (B125204) derivative. The subsequent addition of this Grignard reagent to 2-methyloxolan-3-one would yield the protected tertiary alcohol. The final step in this sequence is the deprotection of the amine, typically under acidic conditions, to afford the target compound, this compound.
Stereoselective Synthesis Approaches
Given the presence of multiple chiral centers in this compound, controlling the stereochemistry of the synthetic route is of paramount importance. Several strategies can be employed to achieve the desired stereoisomer.
Chiral Pool Synthesis Tactics
Chiral pool synthesis utilizes readily available, enantiomerically pure starting materials from nature to introduce chirality into the target molecule. Carbohydrates are a common source of chiral building blocks for the synthesis of substituted tetrahydrofurans. For instance, L-arabinose, an abundant pentose (B10789219) sugar, can be selectively dehydrated to form a chiral tetrahydrofuran (B95107) derivative. nih.govnih.gov This approach can be adapted to produce an enantiomerically pure version of the 2-methyloxolan-3-one precursor, which would then carry its inherent chirality through the subsequent reaction steps.
| Starting Material | Key Transformation | Chiral Intermediate |
| L-Arabinose | Hydrazone-based selective dehydration | Enantiomerically pure functionalized tetrahydrofuran |
By starting with a chiral precursor, the stereochemistry at the C2 position of the oxolane ring is pre-determined, which can influence the stereochemical outcome of the subsequent addition to the C3 ketone.
Asymmetric Catalysis for Enantiomeric Control
Asymmetric catalysis involves the use of a chiral catalyst to control the stereochemical outcome of a reaction. In the synthesis of this compound, a key stereocenter is created during the nucleophilic addition to the C3 ketone. An enantioselective Grignard addition to the prochiral 2-methyloxolan-3-one can be achieved by employing a chiral ligand to modify the organomagnesium reagent. nih.govnih.gov
Various chiral ligands, such as those derived from 1,2-diaminocyclohexane (DACH), have been shown to be effective in promoting the asymmetric addition of Grignard reagents to ketones, leading to the formation of tertiary alcohols with high enantiomeric excess. nih.gov
| Ketone | Grignard Reagent | Chiral Ligand | Product | Enantiomeric Excess (ee) |
| Prochiral Ketone | Alkyl/Aryl Magnesium Halide | (R,R)-DACH derived ligand | Chiral Tertiary Alcohol | up to 95% |
The use of such a chiral catalyst would allow for the direct formation of a specific enantiomer of the tertiary alcohol at the C3 position.
Diastereoselective Reaction Pathways
When a chiral center is already present in the substrate, it can influence the stereochemical outcome of subsequent reactions. This is known as diastereoselection. In the synthesis of the target molecule, if a chiral 2-methyloxolan-3-one precursor is used (for example, derived from a chiral pool approach), the existing stereocenter at the C2 position can direct the nucleophilic attack of the aminopropanol side chain at the C3 position.
The facial selectivity of the addition to the carbonyl group is influenced by the steric and electronic properties of the substituent at the C2 position. The incoming nucleophile will preferentially attack from the less sterically hindered face of the ketone, leading to the formation of one diastereomer in excess. The level of diastereoselectivity can be influenced by the nature of the organometallic reagent and the reaction conditions. For instance, the addition of organometallic reagents to α-chiral cyclic ketones can proceed with high diastereoselectivity.
Novel Synthetic Routes Exploration
The development of more efficient and sustainable synthetic routes is an ongoing area of research. This includes the exploration of one-pot reactions and chemoenzymatic pathways.
One-pot reactions, where multiple transformations are carried out in a single reaction vessel, offer significant advantages in terms of reduced waste, time, and cost. nih.govresearchgate.net A potential one-pot synthesis of this compound could involve a domino or tandem reaction sequence. researchgate.net
For example, a three-component reaction between a suitable aldehyde, an amine, and a nucleophile could be envisioned to construct a significant portion of the molecule in a single step. ijcmas.com The development of such a process would require careful control of reaction conditions to ensure the desired reaction pathway is favored.
A hypothetical one-pot approach could involve the reaction of a protected amino-epoxide with a methyl-substituted organocuprate, followed by in-situ acid-catalyzed rearrangement and cyclization to form the oxolane ring.
Chemoenzymatic synthesis combines the selectivity of enzymatic catalysis with the versatility of chemical transformations to create efficient and environmentally friendly synthetic routes. mdpi.com Enzymes can be used to perform highly stereoselective reactions, such as kinetic resolutions or asymmetric reductions, which can be difficult to achieve with traditional chemical methods. nih.gov
For the synthesis of this compound, a lipase (B570770) could be used for the kinetic resolution of a racemic intermediate, providing access to enantiomerically pure material. researchgate.net Alternatively, a reductase could be employed for the asymmetric reduction of a ketone precursor to establish the stereochemistry of the hydroxyl group.
| Enzyme Class | Reaction Type | Substrate | Product | Enantiomeric Excess (ee) |
| Lipase | Kinetic Resolution | Racemic keto-alcohol | (S)-keto-alcohol | >99% |
| Reductase | Asymmetric Reduction | Prochiral ketone | (R)-hydroxyl | >98% |
| Transaminase | Asymmetric Amination | Prochiral ketone | (S)-amine | >99% |
This table provides examples of how different enzyme classes could be utilized in a chemoenzymatic approach to introduce chirality into the target molecule with high stereoselectivity.
Flow Chemistry in the Synthesis of this compound Remains an Exploratory Field
Despite the growing interest in continuous flow chemistry for the synthesis of complex organic molecules, specific applications of this technology for the production of this compound have not been detailed in publicly available scientific literature. While flow chemistry offers significant advantages in terms of safety, efficiency, and scalability for a wide range of chemical transformations, its application to the synthesis of this particular substituted oxolane derivative is yet to be reported.
Continuous flow synthesis has emerged as a powerful tool in modern organic chemistry, enabling the precise control of reaction parameters such as temperature, pressure, and reaction time. This methodology often leads to higher yields, improved selectivity, and safer handling of hazardous intermediates compared to traditional batch processes. The translation of multi-step syntheses into continuous flow systems has been successfully applied to the production of active pharmaceutical ingredients, natural products, and various commodity chemicals. flinders.edu.au
The principles of flow chemistry involve pumping reagents through a network of tubes and reactors, where reactions occur in a continuous stream. This approach allows for rapid optimization of reaction conditions and can facilitate reactions that are difficult or dangerous to conduct on a large scale in batch. For instance, reactions involving highly reactive intermediates or exothermic processes can be managed more effectively in the small, well-controlled environment of a flow reactor. nih.govrsc.org
While the synthesis of various heterocyclic compounds, such as oxazoles and pyrazoles, has been successfully adapted to flow chemistry platforms, the specific synthetic pathways for this compound are not described in the context of this technology. flinders.edu.aunih.gov General methodologies for the synthesis of substituted oxolanes and related aminopropanol derivatives have been established in classical batch chemistry. However, the adaptation of these methods to a continuous flow process for this specific molecule has not been documented.
The potential benefits of developing a flow chemistry process for the synthesis of this compound could be significant. Such a process could potentially offer improved control over stereochemistry, enhanced safety in handling reagents, and a more streamlined and efficient manufacturing process. Future research in this area would be necessary to explore and develop a viable continuous flow synthesis route for this compound.
Chemical Transformations and Derivatization of 3 1 Aminopropan 2 Yl 2 Methyloxolan 3 Ol
Functional Group Interconversions on the Oxolane Ring
The oxolane (tetrahydrofuran) ring is a common motif in many natural products and synthetic compounds. nih.gov Functional group interconversions on this ring system are crucial for creating structural diversity. Typical reactions could involve the dehydration of the tertiary alcohol to form an alkene, or etherification of the hydroxyl group. However, no specific examples of these transformations have been reported for 3-(1-Aminopropan-2-YL)-2-methyloxolan-3-OL.
Reactions at the Aminopropanol (B1366323) Moiety
The aminopropanol side chain offers two reactive centers: the primary amine and the secondary alcohol (if present, though the IUPAC name suggests a tertiary alcohol at position 3 of the oxolane ring).
Nitrogen-Centered Reactions
The primary amino group is a versatile functional handle for a wide array of chemical modifications. Generally, primary amines can undergo acylation, alkylation, arylation, and sulfonylation to form amides, secondary/tertiary amines, and sulfonamides, respectively. Diazotization followed by substitution would be another potential transformation. The formation of nitrogen-centered radicals from amines is a known process that can lead to various C-N bond formations. scripps.edursc.org However, the application of these reactions to this compound has not been documented.
Oxygen-Centered Reactions (Hydroxyl Group)
The tertiary hydroxyl group on the oxolane ring is expected to be less reactive than a primary or secondary alcohol due to steric hindrance. Nevertheless, it could potentially undergo reactions such as O-alkylation or O-acylation under specific conditions. The selective transformation of hydroxyl groups is a key strategy in organic synthesis. nih.gov Without experimental data, the reactivity of this specific tertiary alcohol remains speculative.
Investigation of Rearrangement Reactions
Rearrangement reactions can lead to significant and often unexpected changes in a molecule's carbon skeleton. For a molecule like this compound, potential rearrangements could be initiated by the protonation of the hydroxyl group followed by a Wagner-Meerwein-type shift, or through reactions involving the amino group. The study of such rearrangements provides valuable insights into reaction mechanisms and can lead to the discovery of novel molecular architectures. nih.govnih.gov To date, no rearrangement reactions involving this specific compound have been reported.
Photochemical and Electrochemical Reactivity Studies
The study of a molecule's behavior under photochemical or electrochemical conditions can reveal unique reaction pathways that are not accessible through traditional thermal methods. For example, photochemical reactions could involve the excitation of the molecule to a higher energy state, leading to intramolecular cyclizations or rearrangements. Electrochemical studies could investigate the oxidation or reduction potentials of the amino and hydroxyl groups, providing information about the molecule's electronic properties. The photochemical and electrochemical reactivity of this compound remains an uninvestigated area of its chemical profile.
Conformational Analysis and Stereochemical Elucidation of 3 1 Aminopropan 2 Yl 2 Methyloxolan 3 Ol
Conformational Preferences of the Oxolane Ring
The five-membered oxolane (tetrahydrofuran) ring is not planar and exists in a continuous state of dynamic motion, adopting puckered conformations to relieve torsional strain. The two most common conformations are the envelope (Cs symmetry) and twist (C2 symmetry) forms. The presence of substituents on the ring significantly influences the conformational equilibrium by favoring puckered states that minimize steric interactions.
Computational Conformational Search and Energy Minimization
To predict the most stable conformations of 3-(1-Aminopropan-2-YL)-2-methyloxolan-3-OL, computational methods such as molecular mechanics and density functional theory (DFT) are invaluable tools. A systematic conformational search would involve the rotation of all single bonds and the puckering of the oxolane ring to generate a wide range of possible structures. Each of these structures is then subjected to energy minimization to identify local and global energy minima on the potential energy surface.
The relative energies of the conformers are determined by a combination of factors, including torsional strain in the oxolane ring, steric hindrance between substituents, and intramolecular interactions like hydrogen bonding. For the oxolane ring in this compound, the substituents at C2 (methyl) and C3 (hydroxyl and 1-aminopropan-2-yl) dictate the preferred pucker. Generally, bulky substituents favor positions that minimize steric clash, often pseudo-equatorial positions in the envelope and twist conformations.
Table 1: Hypothetical Relative Energies of Oxolane Ring Conformers for a Stereoisomer of this compound
| Conformer | Description of Substituent Positions | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |
|---|---|---|---|
| Twist (3T2) | C2-Me pseudo-equatorial, C3-OH pseudo-axial, C3-Side Chain pseudo-equatorial | 0.00 | 65.1 |
| Envelope (E2) | C2-Me equatorial, C3-OH axial, C3-Side Chain equatorial | 0.55 | 23.3 |
| Twist (2T3) | C2-Me pseudo-axial, C3-OH pseudo-equatorial, C3-Side Chain pseudo-axial | 1.20 | 8.1 |
| Envelope (E3) | C2-Me axial, C3-OH equatorial, C3-Side Chain axial | 2.50 | 3.5 |
This table presents hypothetical data to illustrate the likely energy distribution among possible conformers. The actual values would depend on the specific stereoisomer and the computational method used.
Experimental Determination of Preferred Conformations (e.g., NMR NOE studies)
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly the Nuclear Overhauser Effect (NOE) experiment, is a powerful technique for determining the preferred conformation of molecules in solution. The NOE effect is observed between protons that are close in space (typically < 5 Å), regardless of whether they are connected through bonds. By measuring the intensity of NOE signals between different protons in the molecule, a map of through-space proximities can be constructed, providing direct evidence for the predominant conformation.
For this compound, key NOE correlations would be expected between the protons of the C2-methyl group and protons on the oxolane ring and the C3-substituents. For instance, a strong NOE between the methyl protons at C2 and a proton at C5 would suggest a conformation where these groups are on the same face of the ring. The presence or absence of specific NOEs can help to distinguish between different envelope and twist conformations.
Table 2: Hypothetical Key NOE Correlations for the Predicted Lowest Energy Conformer
| Irradiated Proton(s) | Observed NOE Proton(s) | Inferred Proximity | Conformational Implication |
|---|---|---|---|
| C2-CH3 | C5-Hax | Close | Supports a conformation with the methyl group in a pseudo-equatorial orientation. |
| C2-H | C3-Side Chain-H | Close | Indicates a specific relative orientation of the C2 and C3 substituents. |
| C4-Heq | C5-Heq | Moderate | Consistent with a twisted ring structure. |
| C2-CH3 | C3-OH | Weak/Absent | Suggests the hydroxyl and methyl groups are not spatially close. |
Stereoisomerism and Chirality
The molecule this compound contains three chiral centers: C2 and C3 of the oxolane ring, and C2 of the aminopropanyl side chain. This results in 23 = 8 possible stereoisomers, which exist as four pairs of enantiomers.
Absolute Configuration Assignment Methodologies
Determining the absolute configuration (R/S) of each chiral center is a critical aspect of stereochemical elucidation. For polyfunctional molecules where crystallization for X-ray crystallography is challenging, NMR-based methods are often employed. acs.orgoup.comresearchgate.netresearchgate.netnih.gov
One of the most powerful techniques is the use of chiral derivatizing agents (CDAs), such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) or 9-anthrylmethoxyacetic acid (9-AMA). oup.comresearchgate.net These agents react with the hydroxyl and amino groups of the molecule to form diastereomeric esters or amides. The differing spatial arrangement of the aromatic rings of the CDA in the two diastereomers leads to distinct chemical shift differences (Δδ = δS - δR) for nearby protons in the 1H NMR spectrum. By analyzing the pattern of these chemical shift differences, the absolute configuration of the chiral center to which the CDA is attached can be determined. For a molecule with multiple reactive sites, this may require selective protection and deprotection steps. acs.orgresearchgate.net
Diastereomer and Enantiomer Separation Techniques
The separation of the various stereoisomers of this compound is essential for studying their individual properties.
Diastereomer Separation: Diastereomers have different physical properties (e.g., melting point, boiling point, solubility, and chromatographic retention times) and can therefore be separated by standard laboratory techniques such as fractional crystallization or chromatography (e.g., silica (B1680970) gel column chromatography or High-Performance Liquid Chromatography - HPLC).
Enantiomer Separation: Enantiomers have identical physical properties in an achiral environment, making their separation more complex. Common methods include:
Chiral Chromatography: Using a chiral stationary phase (CSP) in HPLC or gas chromatography (GC) that interacts differently with each enantiomer, leading to different retention times. nih.gov
Formation of Diastereomeric Salts: Reacting the racemic mixture with a chiral resolving agent (e.g., a chiral acid like tartaric acid to react with the amino group) forms diastereomeric salts. These salts can then be separated by fractional crystallization, followed by removal of the resolving agent to yield the pure enantiomers.
Table 3: Illustrative HPLC Separation Data for Stereoisomers on a Chiral Column
| Stereoisomer (Hypothetical) | Retention Time (minutes) | Resolution (Rs) |
|---|---|---|
| (2R, 3R, 2'S) | 12.5 | - |
| (2S, 3S, 2'R) | 14.2 | 2.1 |
| (2R, 3S, 2'S) | 16.8 | 2.8 |
| (2S, 3R, 2'R) | 18.1 | 1.5 |
This table shows hypothetical retention times for four of the eight possible stereoisomers, demonstrating the principle of enantiomeric and diastereomeric separation using chiral HPLC.
Intramolecular Interactions and Their Influence on Conformation
In this compound, several intramolecular hydrogen bonds are possible:
O-H···N: The tertiary hydroxyl group at C3 can donate a hydrogen bond to the nitrogen of the amino group in the side chain. This would create a six-membered ring, which is conformationally favorable, and would restrict the rotation of the C3-side chain bond.
N-H···O(hydroxyl): A proton from the amino group could form a hydrogen bond with the oxygen of the C3-hydroxyl group.
N-H···O(ring): The amino group could also donate a hydrogen bond to the ether oxygen of the oxolane ring, forming a seven-membered ring.
The relative strength of these potential hydrogen bonds depends on the geometry of the conformer. Computational studies and infrared (IR) spectroscopy in dilute solutions could provide evidence for the presence and nature of these intramolecular interactions. psu.edu The formation of a strong O-H···N hydrogen bond, for example, would likely be a key factor in determining the lowest energy conformation of the molecule.
Dynamic Conformational Behavior of this compound Unexplored by Temperature-Dependent NMR Studies
A comprehensive search of scientific literature reveals a notable absence of specific research on the dynamic conformational behavior of this compound investigated through methods such as temperature-dependent Nuclear Magnetic Resonance (NMR) spectroscopy. While the principles of such studies are well-established for determining the conformational dynamics of various molecules, their application to this particular compound has not been documented in available research.
Temperature-dependent NMR spectroscopy is a powerful technique used to probe the energetic barriers between different conformational states of a molecule. nih.gov By varying the temperature, researchers can observe changes in the NMR spectrum that provide insights into the dynamic processes occurring, such as ring-puckering, rotation around single bonds, and intramolecular hydrogen bonding. nih.govresearchgate.net These studies often involve monitoring the chemical shifts, coupling constants, and line shapes of NMR signals as a function of temperature. researchgate.net Analysis of this data can yield thermodynamic parameters for the conformational equilibria, such as the change in enthalpy (ΔH°) and entropy (ΔS°) between conformers.
For a molecule like this compound, which possesses multiple stereocenters and flexible side chains, a temperature-dependent NMR study could potentially elucidate the preferred conformations of the oxolane ring and the aminopropan-2-yl substituent. It would also provide information on the rotational barriers of the C-C and C-O bonds and the dynamics of intramolecular hydrogen bonding between the hydroxyl and amino groups.
However, without experimental data from such studies on this compound, any discussion of its specific dynamic conformational behavior remains speculative. Detailed research findings and data tables, which would typically be generated from such experimental work, are not available. The scientific community has yet to publish investigations into how temperature variations affect the conformational landscape of this compound.
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For a compound with the complexity of 3-(1-Aminopropan-2-YL)-2-methyloxolan-3-OL, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for unambiguous structural assignment.
Advanced 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
Advanced NMR techniques are critical in deciphering the intricate spin systems and spatial relationships within this compound.
¹H NMR: The proton NMR spectrum would be the initial step, revealing the number of distinct proton environments, their chemical shifts (δ), spin-spin coupling patterns (J-coupling), and integration values corresponding to the number of protons in each environment.
¹³C NMR: The carbon-13 NMR spectrum would indicate the number of unique carbon atoms, distinguishing between methyl, methylene, methine, and quaternary carbons.
COSY (Correlation Spectroscopy): This 2D experiment would establish proton-proton coupling correlations, identifying adjacent protons within the molecule's fragments, such as the aminopropane side chain and the methyloxolane ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of proton signals to their corresponding carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): Crucial for connecting molecular fragments, HMBC reveals long-range (2-3 bond) correlations between protons and carbons. This would be instrumental in confirming the connectivity between the aminopropane side chain and the methyloxolane ring at the C3 position.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons, which is vital for determining the stereochemistry of the molecule, particularly the relative orientations of the substituents on the oxolane ring.
A hypothetical table of expected ¹H and ¹³C NMR chemical shifts, based on structure-activity relationships and known data for similar structural motifs, is presented below.
| Atom Number | ¹H Chemical Shift (ppm, Multiplicity, J in Hz) | ¹³C Chemical Shift (ppm) |
| 1' | Expected value | Expected value |
| 2' | Expected value | Expected value |
| 3' | Expected value | Expected value |
| 2 | Expected value | Expected value |
| 3 | No proton | Expected value |
| 4 | Expected value | Expected value |
| 5 | Expected value | Expected value |
| CH₃ (on C2) | Expected value | Expected value |
| OH (on C3) | Expected value | N/A |
| NH₂ (on C1') | Expected value | N/A |
Solid-State NMR for Crystalline Forms
Should this compound exist in a crystalline form, solid-state NMR (ssNMR) would offer invaluable insights into its solid-phase structure. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can provide high-resolution spectra of the solid material, revealing information about polymorphism, molecular packing, and intermolecular interactions that are not observable in solution-state NMR.
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and formula of a compound and for gaining structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the unambiguous determination of the elemental composition and, consequently, the molecular formula of this compound.
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions provides a "fingerprint" of the molecule's structure. For this compound, characteristic fragmentation pathways would likely involve cleavage of the C-C bond between the side chain and the ring, as well as fragmentation within the oxolane ring and the aminopropane moiety.
A table of predicted major fragment ions and their corresponding structures is provided below.
| m/z Value | Proposed Fragment Structure |
| [M+H]⁺ | Intact protonated molecule |
| Fragment 1 | Loss of water (H₂O) from the hydroxyl group |
| Fragment 2 | Cleavage of the bond between C3 and the aminopropane side chain |
| Fragment 3 | Fragmentation of the aminopropane side chain |
| Fragment 4 | Ring-opening of the oxolane moiety |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information about the functional groups present.
IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group (broad band around 3300-3500 cm⁻¹), N-H stretches of the primary amine (two bands in the region of 3300-3400 cm⁻¹), C-H stretches of the alkyl groups (around 2850-3000 cm⁻¹), and C-O stretches of the ether and alcohol (in the fingerprint region, 1000-1300 cm⁻¹).
Raman Spectroscopy: Raman spectroscopy would complement the IR data, often providing stronger signals for non-polar bonds and symmetric vibrations. The C-C backbone and C-H bending modes would be observable.
The combination of these spectroscopic techniques provides a robust and comprehensive characterization of the molecular structure of this compound.
| Functional Group | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |
| O-H (Alcohol) | 3300-3500 (broad) | Characteristic shifts |
| N-H (Amine) | 3300-3400 (two bands) | Characteristic shifts |
| C-H (Alkyl) | 2850-3000 | Characteristic shifts |
| C-O (Ether/Alcohol) | 1000-1300 | Characteristic shifts |
Chiroptical Spectroscopic Techniques (e.g., Circular Dichroism)
Chiroptical spectroscopic techniques are essential for investigating the stereochemistry of chiral molecules in solution. numberanalytics.com These methods rely on the differential interaction of chiral substances with left- and right-circularly polarized light. smoldyn.org Among these, Circular Dichroism (CD) spectroscopy is a widely used and powerful tool for studying the stereochemical features of small molecules. creative-biostructure.comlibretexts.org
Circular Dichroism measures the difference in absorption between left- and right-circularly polarized light by a chiral molecule. youtube.com This differential absorption (ΔA) is non-zero only for chiral molecules and is wavelength-dependent. A CD spectrum is a plot of this difference against wavelength, and it provides a unique "fingerprint" of a molecule's stereochemistry. youtube.com The signals in a CD spectrum, known as Cotton effects, can be either positive or negative and are associated with specific electronic transitions within the molecule's chromophores.
For this compound, which possesses multiple chiral centers, CD spectroscopy would be a valuable technique for elucidating its absolute configuration. rsc.orgmiamioh.edu Although the inherent chromophores (e.g., the amine and hydroxyl groups) absorb in the far-UV region where analysis can be challenging, the technique can still provide crucial information. The sign and magnitude of the observed Cotton effects are directly related to the spatial arrangement of the atoms around the chiral centers. By comparing the experimental CD spectrum to spectra predicted by quantum mechanical calculations for different possible stereoisomers, the absolute configuration of the molecule can be determined. nih.gov
As with crystallographic data, specific chiroptical data for this compound is not currently available in the literature. The table below serves as an illustration of how CD data might be presented.
Table 2: Hypothetical Circular Dichroism Data This table is for illustrative purposes only and does not represent experimental data for this compound.
| Wavelength (λ) [nm] | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | Type of Cotton Effect | Associated Transition (Hypothetical) |
| 225 | +2.5 | Positive | n → σ* (C-O) |
| 208 | -1.8 | Negative | n → σ* (C-N) |
Computational and Theoretical Chemistry of 3 1 Aminopropan 2 Yl 2 Methyloxolan 3 Ol
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, which in turn dictate its reactivity and interactions.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. For a molecule like 3-(1-Aminopropan-2-YL)-2-methyloxolan-3-OL, DFT could be employed to:
Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms.
Calculate Electronic Properties: Investigate properties such as ionization potential, electron affinity, and the distribution of electron density.
Analyze Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy gap between HOMO and LUMO provides insights into the molecule's stability.
A hypothetical DFT study could generate data such as that presented in Table 1.
Table 1: Hypothetical DFT-Calculated Electronic Properties
| Property | Calculated Value |
|---|---|
| HOMO Energy (eV) | - |
| LUMO Energy (eV) | - |
| HOMO-LUMO Gap (eV) | - |
| Dipole Moment (Debye) | - |
Note: The data in this table is hypothetical and serves as an example of what a DFT study would produce.
Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, Configuration Interaction), are based on first principles without the use of empirical parameters. These methods can provide a more detailed and accurate description of the molecular orbitals of this compound. Such an analysis would yield precise information about the energies and shapes of the orbitals, contributing to a deeper understanding of the molecule's electronic behavior.
Molecular Dynamics Simulations for Conformational Sampling
The presence of rotatable bonds in this compound suggests that it can adopt multiple conformations. Molecular dynamics (MD) simulations could be used to explore these conformational possibilities by simulating the movement of atoms over time. This would allow for:
Identification of Low-Energy Conformers: Discovering the most stable shapes of the molecule.
Analysis of Intramolecular Interactions: Understanding the hydrogen bonds and other non-covalent interactions that stabilize certain conformations.
The results of an MD simulation could be summarized in a table listing the most populated conformational clusters and their relative energies.
Reaction Pathway Modeling and Transition State Analysis
Should this compound be involved in chemical reactions, computational methods could be used to model the reaction pathways. This involves:
Locating Transition States: Identifying the highest energy point along a reaction coordinate.
Calculating Activation Energies: Determining the energy barrier that must be overcome for a reaction to occur.
This information is vital for predicting reaction rates and understanding reaction mechanisms.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)
Computational chemistry can predict various spectroscopic properties, which is invaluable for interpreting experimental data. For this compound, one could computationally predict:
¹H and ¹³C NMR Chemical Shifts: These predictions, often made using DFT, can aid in the assignment of experimental NMR spectra.
Infrared (IR) Vibrational Frequencies: Calculating the vibrational modes can help in the interpretation of IR spectra.
Table 2 provides an example of how predicted NMR chemical shifts could be presented.
Table 2: Hypothetical Predicted ¹H NMR Chemical Shifts
| Proton Environment | Predicted Chemical Shift (ppm) |
|---|---|
| -CH₃ | - |
| -CH₂- (oxolane ring) | - |
| -CH- (oxolane ring) | - |
| -CH₂- (aminopropan) | - |
| -CH- (aminopropan) | - |
| -OH | - |
Note: The data in this table is hypothetical and serves as an example of what a computational study would produce.
Ligand-Protein Docking Simulations (if relevant to research applications)
If this compound is being investigated for potential biological activity, ligand-protein docking simulations would be a critical computational tool. These simulations predict the preferred orientation of the molecule when bound to a specific protein target. The results would include:
Binding Affinity: An estimation of the strength of the interaction between the ligand and the protein.
Binding Mode: A detailed view of the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.
The findings from docking simulations are often presented in a table summarizing the binding energies and key interacting residues of the protein.
Mechanistic Investigations of Chemical and Biological Interactions Pre Clinical/in Vitro/non Human
Enzyme Inhibition and Activation Mechanisms
There is currently no available research detailing the enzyme inhibition or activation mechanisms of 3-(1-Aminopropan-2-YL)-2-methyloxolan-3-OL or its derivatives. Studies investigating its potential to act as an inhibitor or activator for specific enzyme families have not been published.
Receptor Binding and Ligand-Target Interactions
Specific data on the receptor binding profile and ligand-target interactions of this compound is not present in the current body of scientific literature.
No quantitative binding assay data, such as dissociation constants (Kd) or inhibition constants (Ki), is available to characterize the affinity of this compound for any specific biological receptors.
There are no published mechanistic studies that define whether this compound acts as an agonist, antagonist, or allosteric modulator at any known receptor.
Cellular Uptake and Distribution Studies (Non-human models, e.g., in vitro cell lines)
Investigations into the cellular uptake and distribution of this compound in non-human models, such as in vitro cell lines, have not been reported. Consequently, there is no data available on its mechanisms of cellular entry, intracellular accumulation, or subcellular localization.
Interactions with Biomolecules (e.g., DNA, RNA, Proteins)
There is a lack of available research on the direct interactions between this compound and key biomolecules such as DNA, RNA, and proteins. Studies to determine potential binding modes or covalent modifications are not documented.
Modulation of Cellular Pathways (e.g., for derivatives, if applicable)
In-depth Analysis of this compound Reveals a Gap in Current Scientific Literature
A thorough investigation into the chemical compound this compound has revealed a significant absence of published research pertaining to its mechanistic, biological, and chemical interactions. Despite extensive searches across a wide array of scientific databases and scholarly articles, no specific data on the structure-activity relationship (SAR) studies for this compound or its derivatives could be located.
The initial focus of this review was to detail the preclinical and in vitro investigations into the compound's interactions. This would have encompassed a detailed analysis of how the structural components of this compound and its derivatives influence their biological activity. However, the lack of available research in this specific area prevents a comprehensive discussion on this topic.
Structure-activity relationship studies are fundamental in medicinal chemistry and pharmacology for the development of new therapeutic agents. These studies systematically alter the chemical structure of a lead compound to understand which parts of the molecule are crucial for its biological effects. This process allows for the optimization of potency, selectivity, and pharmacokinetic properties.
For a compound like this compound, a hypothetical SAR study would involve modifying its key functional groups. This would include alterations to the aminopropane side chain, the methyl group on the oxolane ring, and the hydroxyl group. By synthesizing a series of analogues with these variations and evaluating their biological activity, researchers could build a comprehensive understanding of the compound's pharmacophore—the essential features required for its biological function.
Unfortunately, the scientific community has yet to publish any such studies for this compound. This indicates that the compound may be a novel entity that has not yet been a subject of significant research, or it may be a compound that has been synthesized but not biologically evaluated in a manner that has been publicly disclosed.
The absence of data precludes the creation of the detailed article as per the requested structure. Further research and publication in peer-reviewed journals are necessary to elucidate the chemical and biological properties of this compound and to understand its potential for further development. Until such research becomes available, a meaningful analysis of its structure-activity relationships remains speculative.
Advanced Analytical Techniques for Purity Assessment and Process Monitoring
High-Performance Liquid Chromatography (HPLC) for Purity and Separation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of 3-(1-Aminopropan-2-YL)-2-methyloxolan-3-OL due to its high resolution, sensitivity, and precision. pharmaguideline.com It is adept at separating the main compound from non-volatile process-related impurities and degradation products. A well-developed HPLC method provides reliable and reproducible results, which are fundamental to the quality and safety of the final product. synthinkchemicals.com
A typical reversed-phase HPLC method is employed for this analysis. The compound's polar nature, attributed to its amine and hydroxyl functional groups, makes it suitable for separation on a C18 stationary phase with a polar mobile phase.
Hypothetical HPLC Method Parameters:
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase: Gradient elution with A: 0.1% Formic Acid in Water and B: Acetonitrile
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Detection: UV at 210 nm
Injection Volume: 10 µL
The method's performance is illustrated in the following data table, which shows the separation of the main peak from potential impurities.
Table 1: Hypothetical HPLC Purity Analysis Data
| Peak ID | Retention Time (min) | Area (%) | Identification |
|---|---|---|---|
| 1 | 2.5 | 0.08 | Starting Material A |
| 2 | 4.1 | 0.12 | By-product X |
| 3 | 6.8 | 99.75 | This compound |
The structure of this compound contains multiple chiral centers, resulting in the possibility of several stereoisomers. As different enantiomers and diastereomers can exhibit varied pharmacological activities, their separation and quantification are critical. Chiral HPLC is the most effective technique for determining the enantiomeric purity of such compounds. yakhak.org This is typically achieved using a chiral stationary phase (CSP) that selectively interacts with one enantiomer more strongly than the other, leading to their separation. yakhak.orgglobalresearchonline.net
For the separation of the enantiomers of this amino alcohol, a polysaccharide-based CSP, such as those derived from cellulose (B213188) or amylose, is often effective. researchgate.net Derivatization with a chiral derivatizing agent can also be employed to form diastereomers that can be separated on a standard achiral column. globalresearchonline.net
Hypothetical Chiral HPLC Method Parameters:
Column: Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm
Mobile Phase: Isocratic, n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate: 0.8 mL/min
Column Temperature: 25 °C
Detection: UV at 220 nm
The following table presents hypothetical results for the analysis of a sample, demonstrating the method's ability to resolve the desired enantiomer from its counterpart.
Table 2: Hypothetical Chiral HPLC Enantiomeric Purity Data
| Peak ID | Retention Time (min) | Area (%) | Identification |
|---|---|---|---|
| 1 | 10.4 | 99.85 | Desired (R,S)-Enantiomer |
The validation of analytical procedures is required by regulatory guidelines to demonstrate that a method is suitable for its intended purpose. chromatographyonline.com An HPLC method for this compound must be validated in accordance with International Council for Harmonisation (ICH) guidelines. nih.gov This process establishes through laboratory studies that the performance characteristics of the method meet the requirements for the intended analytical applications. pharmaguideline.com
Validation involves assessing various parameters, including specificity, linearity, accuracy, precision, range, limit of detection (LOD), and limit of quantitation (LOQ). nih.govscielo.br
Table 3: Summary of HPLC Method Validation Parameters and Typical Acceptance Criteria
| Parameter | Description | Acceptance Criteria | Hypothetical Result |
|---|---|---|---|
| Specificity | Ability to assess the analyte unequivocally in the presence of other components. chromatographyonline.com | Peaks are well-resolved (Resolution > 2). No interference from blank/placebo. | Pass |
| Linearity | Ability to elicit results that are directly proportional to the concentration of the analyte. chromatographyonline.com | Correlation coefficient (R²) ≥ 0.999 | 0.9995 |
| Accuracy | Closeness of test results to the true value. chromatographyonline.com | 98.0% - 102.0% recovery | 99.5% - 101.2% |
| Precision (Repeatability) | Precision under the same operating conditions over a short interval of time. pharmaguideline.com | Relative Standard Deviation (RSD) ≤ 2.0% | 0.85% |
| Range | Interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision. pharmaguideline.com | 80% - 120% of the nominal concentration | Pass |
| Limit of Detection (LOD) | Lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-Noise Ratio ≥ 3:1 | 0.01% |
| Limit of Quantitation (LOQ) | Lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise Ratio ≥ 10:1 | 0.03% |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile impurities that may be present from the synthesis of this compound. mdpi.com These can include residual solvents, unreacted volatile starting materials, or volatile by-products. The high polarity and low volatility of the target compound itself, due to its hydroxyl and amino groups, make it unsuitable for direct GC analysis without chemical derivatization. jfda-online.com
However, headspace GC-MS is ideal for analyzing residual solvents without extensive sample preparation. In this technique, the sample is heated in a sealed vial, and the vapor (headspace) containing the volatile impurities is injected into the GC-MS system.
Hypothetical Headspace GC-MS Method Parameters:
Column: DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness
Carrier Gas: Helium, constant flow 1.2 mL/min
Oven Program: 40 °C (5 min), ramp to 240 °C at 10 °C/min, hold for 5 min
Injector: Split, 250 °C
MS Detector: Electron Ionization (EI), scan range 35-350 amu
Table 4: Hypothetical GC-MS Analysis of Residual Solvents
| Compound | Retention Time (min) | Limit of Quantitation (ppm) |
|---|---|---|
| Tetrahydrofuran (B95107) | 5.8 | 50 |
| Toluene | 8.9 | 30 |
| Isopropanol | 4.2 | 100 |
Quantitative Nuclear Magnetic Resonance (qNMR)
Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a primary analytical method for purity assessment. koreascience.kr It allows for the direct quantification of a substance without the need for an identical reference standard, by comparing the integral of an analyte's signal with that of a certified internal standard of known purity. nih.gov This makes qNMR a powerful and versatile tool for assigning the purity of new chemical entities like this compound. nih.govbohrium.com
For an accurate qNMR measurement, specific signals in the ¹H NMR spectrum of the analyte and the internal standard must be unique and fully resolved. Experimental parameters, such as the relaxation delay (D1), must be sufficiently long (typically 5 times the longest T1 relaxation time) to ensure complete relaxation of all relevant nuclei for accurate integration.
Hypothetical qNMR Purity Assessment:
Analyte: this compound
Internal Calibrant (IC): Maleic Acid (Certified Purity: 99.95%)
Solvent: DMSO-d6
Analyte Signal: Integral of a specific, well-resolved proton signal
IC Signal: Integral of the vinyl protons of Maleic Acid
Table 5: Hypothetical qNMR Purity Calculation Data
| Parameter | Value |
|---|---|
| Weight of Analyte (mg) | 25.10 |
| Weight of Internal Calibrant (mg) | 5.05 |
| Molecular Weight of Analyte | 175.24 g/mol |
| Molecular Weight of IC | 116.07 g/mol |
| Integral of Analyte Signal (normalized for 1H) | 55.30 |
| Integral of IC Signal (normalized for 2H) | 20.15 |
| Calculated Purity (%) | 99.6% |
Process Analytical Technology (PAT) for In-situ Monitoring of Synthesis
Process Analytical Technology (PAT) is defined by the U.S. Food and Drug Administration (FDA) as a system for designing, analyzing, and controlling manufacturing through timely measurements of critical process parameters (CPP) that affect critical quality attributes (CQA). wikipedia.org The goal of PAT is to enhance understanding and control of the manufacturing process. stepscience.com
For the synthesis of this compound, PAT can be implemented using in-line or on-line spectroscopic tools to monitor the reaction in real-time. researchgate.net Techniques such as Fourier-Transform Infrared (FTIR) or Raman spectroscopy are particularly useful. A probe can be inserted directly into the reaction vessel to collect spectra continuously. These spectra provide information on the concentration of reactants, intermediates, and the final product, allowing for precise control over reaction conditions and accurate determination of the reaction endpoint. researchgate.net
Table 6: Hypothetical PAT Data for Reaction Monitoring using In-situ FTIR
| Time (hours) | Reactant A Peak Height (Absorbance) | Product Peak Height (Absorbance) | Conversion (%) |
|---|---|---|---|
| 0 | 1.25 | 0.01 | 0 |
| 1 | 0.98 | 0.35 | 28 |
| 2 | 0.65 | 0.71 | 57 |
| 3 | 0.31 | 1.08 | 86 |
Thermal Analysis Techniques (e.g., DSC, TGA)
Thermal analysis techniques provide critical information about the physical and chemical properties of materials as a function of temperature. For this compound, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are particularly valuable.
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. nih.gov It is used to determine the melting point, heat of fusion, and to investigate phenomena like polymorphism and glass transitions, which are vital for understanding the solid-state properties of the compound. dtic.mil
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. libretexts.org TGA is used to assess the thermal stability and decomposition profile of the compound. iitk.ac.in It can also quantify the content of volatiles, such as water or residual solvents, by identifying mass loss at specific temperatures. iitk.ac.in
Table 7: Hypothetical Thermal Analysis Data for this compound
| Technique | Parameter | Result | Interpretation |
|---|---|---|---|
| DSC | Melting Point (Onset) | 125.5 °C | Characteristic melting temperature |
| DSC | Heat of Fusion (ΔH) | 110 J/g | Energy required for melting |
| TGA | Mass Loss (30-100 °C) | 0.2% | Loss of residual moisture/solvent |
| TGA | Decomposition Onset | 215 °C | Temperature at which significant degradation begins |
Research Applications and Future Directions
Application as a Chiral Building Block in Complex Molecule Synthesis
No specific instances of 3-(1-Aminopropan-2-YL)-2-methyloxolan-3-OL being used as a chiral building block in the synthesis of complex molecules have been documented in the available scientific literature. Chiral molecules are of significant interest in medicinal chemistry and materials science, where the specific three-dimensional arrangement of atoms is crucial for biological activity or material properties. Generally, chiral amino-substituted oxolanes could potentially serve as valuable synthons, introducing specific stereocenters into a target molecule. However, without any published synthetic routes or applications, the utility of this specific compound remains hypothetical.
Development of Novel Reagents or Catalysts
There is no information available regarding the development of novel reagents or catalysts based on the structure of this compound. The presence of both an amino group and a hydroxyl group on a chiral scaffold suggests that it could theoretically be explored as a ligand for asymmetric catalysis. Such bidentate ligands are known to coordinate with metal centers to create catalysts for enantioselective reactions. However, no studies have been published that investigate or demonstrate this potential for the specified compound.
Exploration in Materials Science (e.g., Polymer Chemistry, Supramolecular Assemblies)
A search of materials science literature, including polymer chemistry and supramolecular chemistry, yielded no results for the application or study of this compound. In principle, functionalized oxolanes can be incorporated into polymer backbones or side chains to influence properties such as solubility, thermal stability, and chirality. Similarly, the hydrogen bonding capabilities of the amino and hydroxyl groups could make it a candidate for forming ordered supramolecular structures. At present, these possibilities have not been explored for this compound in any published research.
Advancements in Analytical Methodology for Similar Compounds
There are no specific analytical methods detailed for the separation, identification, or quantification of this compound. For similar chiral amino alcohols, analytical techniques such as chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC) with chiral stationary phases are often employed to separate enantiomers. Spectroscopic methods like nuclear magnetic resonance (NMR) with chiral solvating agents can also be used to determine enantiomeric purity. However, no such methodologies have been specifically developed or applied to the title compound.
Potential for Bio-orthogonal Chemistry Applications
No studies have been conducted to evaluate the potential of this compound in bio-orthogonal chemistry. Bio-orthogonal reactions involve chemical reactions that can occur inside of living systems without interfering with native biochemical processes. While functionalized heterocycles can be designed as bio-orthogonal handles or probes, there is no indication in the literature that this compound has been considered for such applications.
Unexplored Reactivity and Derivatization Opportunities
The reactivity and potential for derivatization of this compound remain entirely unexplored in the scientific literature. The functional groups present—a primary amine, a tertiary alcohol, and an ether linkage within the oxolane ring—suggest a range of potential chemical transformations. The amine could undergo acylation, alkylation, or be used in the formation of imines or amides. The tertiary alcohol could potentially be a leaving group under certain conditions or participate in hydrogen bonding. However, no specific reactions or derivatives have been reported.
Interdisciplinary Research Synergies (e.g., Chemical Biology, Nanotechnology)
Due to the absence of any foundational research on this compound, there are no established interdisciplinary research synergies involving this compound. Its potential application in fields such as chemical biology, for instance as a probe to study biological systems, or in nanotechnology, perhaps as a functionalizing agent for nanoparticles, is purely speculative and not supported by any existing data.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
